molecular formula C6H10O4 B093152 2-Methylglutaric acid CAS No. 18069-17-5

2-Methylglutaric acid

Cat. No. B093152
CAS RN: 18069-17-5
M. Wt: 146.14 g/mol
InChI Key: AQYCMVICBNBXNA-UHFFFAOYSA-N
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Description

2-Methylglutaric acid is not directly discussed in the provided papers; however, its structural analogs and related compounds are extensively studied. For instance, 3-methylglutaric acid (3MGA) is mentioned as a metabolite that accumulates in various organic acidemias and is associated with neurodegeneration in metabolic acidurias . Similarly, (E)-2-methylglutaconic acid is identified as a metabolite in patients with certain metabolic disorders . These studies suggest that 2-methylglutaric acid may also be of interest in the context of metabolic pathways and diseases.

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 2-methylglutaric acid. For example, the asymmetric synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acids involves Michael addition reactions and subsequent treatments to yield the target compounds . Another study describes the enzymatic synthesis of 4-methylglutamic acid diastereoisomers from 2-keto-(R,S)-4-methylglutaric acid . These methods could potentially be adapted for the synthesis of 2-methylglutaric acid isomers.

Molecular Structure Analysis

The molecular structure of 2-methylglutaric acid can be inferred from its analogs. For instance, the conformational study of 2-methylglutamic acid in water by NMR and molecular modeling reveals preferred solution conformations and structural differences that may influence biological activity . This suggests that the molecular structure of 2-methylglutaric acid could also be studied using similar techniques to understand its properties and interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds provide insights into the reactivity of 2-methylglutaric acid. For example, the catalytic reduction of a related compound yields various methylglutamic acids, and ozonolysis followed by oxidation produces hydroxyaspartic acid . These reactions indicate that 2-methylglutaric acid could undergo similar transformations, which could be relevant in metabolic pathways or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylglutaric acid can be hypothesized based on related compounds. The identification of (E)-2-methylglutaconic acid and its analysis by gas chromatography suggests that 2-methylglutaric acid could also be analyzed using similar techniques . The study of 3-methylglutaconyl-coenzyme A hydratase deficiency, which involves the metabolism of 3-methylglutaconic acid, indicates that enzymes may play a role in the metabolism of 2-methylglutaric acid as well . Additionally, the effects of 3MGA on oxidative stress and mitochondrial function in rat brain synaptosomes suggest that 2-methylglutaric acid could have similar effects and properties .

Scientific Research Applications

  • Metabolic Disorders and Biochemical Pathways :

    • 2-Methylglutaric acid and its derivatives, like 3-methylglutaric acid, are often studied in the context of metabolic disorders. This includes research on 3-methylglutaconic aciduria, a disorder characterized by urinary excretion of 3-methylglutaconic and 3-methylglutaric acids, and its association with various clinical syndromes (Gibson et al., 1991).
    • A new case of 3-methylglutaconyl-coenzyme-A hydratase deficiency, a metabolic disorder, was studied, which also involves the increased urinary excretion of 3-methylglutaric acid (Gibson et al., 1992).
  • Chemical Synthesis and Plasticizer Applications :

    • The compound has been used in the synthesis of other chemicals. For instance, 2-amino-2-methylglutaric acid was synthesized from levulinic acid, which upon dehydration yields 2-methyl-5-oxopyrrolidine-2-carboxylic acid. Some esters of this compound were tested as plasticizers, indicating potential industrial applications (Takenishi & Simamura, 1954).
  • Neurological and Mitochondrial Research :

    • Research has linked 3-methylglutaric acid with mitochondrial function and oxidative stress in neurological contexts. One study explored the effects of 3-methylglutaric acid on rat brain synaptosomes, suggesting converging mechanisms for neurodegeneration in metabolic acidurias (Colín-González et al., 2016).
    • Another study focused on 3-methylglutaric acid's impact on redox status, mitochondrial biogenesis, and neural injury in the developing rat brain, providing insights into its role in neurological dysfunction (da Rosa-Junior et al., 2019).
  • Radiation Chemistry :

    • 2,4-Dimethylglutaric acid, a related compound, has been used in studies exploring the reaction of radiolytically generated hydroxyl radicals, contributing to our understanding of radiation chemistry and material science (Ulański et al., 1996).
  • Pharmacological Applications :

    • In pharmacology, derivatives of methylglutaric acid have been synthesized for potential use as ligands for glutamate receptors, which are significant in neuropharmacology (Gu et al., 1995).

Safety And Hazards

2-Methylglutaric acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

2-methylpentanedioic acid
Source PubChem
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InChI

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
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InChI Key

AQYCMVICBNBXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4021632
Record name 2-Methylpentanedioic acid
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Molecular Weight

146.14 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-Methylglutaric acid
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Solubility

908 mg/mL
Record name 2-Methylglutaric acid
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Product Name

2-Methylglutaric acid

CAS RN

617-62-9, 18069-17-5
Record name 2-Methylglutaric acid
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Record name 2-Methyleneglutaric acid
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Record name 2-METHYLGLUTARIC ACID
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Record name 2-METHYLGLUTARIC ACID, (±)-
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Synthesis routes and methods

Procedure details

The cleavage in stage (c) is advantageously carried out in the presence of molecular oxygen or a gas which contains molecular oxygen and an inert gas, such as nitrogen, carbon dioxide, argon or steam. A molar ratio of formylvaleric esters to molecular oxygen of from 1:0.05 to 1:3, in particular from 1:0.2 to 1:1.5, e.g., from 1:0.25 to 1:1.25, is advantageously used. This increases the catalyst life and in particular the yield of pentenoic esters. The presence of molecular oxygen was not indicated since methyl 5-formylvalerate is oxidized to monomethyl adipate in a yield of 96% by molecular oxygen at as low as 50° C., as disclosed in European Patent 131,860, and it was therefore to be expected that 4- and 3-formylvaleric esters would be oxidized in a similar manner to give 2-methylglutaric acid and 3-ethylsuccinic esters.
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4- and 3-formylvaleric esters
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molecular oxygen
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molecular oxygen
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formylvaleric esters
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molecular oxygen
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pentenoic esters
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molecular oxygen
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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